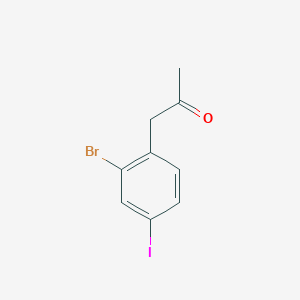
1-(2-Bromo-4-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrIO It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms on a phenyl ring attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-iodophenyl)propan-2-one can be synthesized through a multi-step process involving the halogenation of a phenylpropanone precursor. The typical synthetic route includes:
Iodination: The subsequent introduction of an iodine atom using iodine (I2) or an iodine-containing reagent like potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield secondary alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN), or thiols (RSH) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
1-(2-Bromo-4-iodophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-iodophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The ketone group can undergo nucleophilic addition reactions, while the halogen atoms can be involved in substitution and elimination reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-Bromo-4-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-(2-Bromo-4-chlorophenyl)propan-2-one: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and properties.
1-(2-Iodo-4-fluorophenyl)propan-2-one:
1-(2-Bromo-4-methylphenyl)propan-2-one: Methyl group instead of iodine, resulting in different steric and electronic effects.
The uniqueness of this compound lies in the combination of bromine and iodine atoms, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H8BrIO |
|---|---|
Molecular Weight |
338.97 g/mol |
IUPAC Name |
1-(2-bromo-4-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrIO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3 |
InChI Key |
TVYXWTZDMAFJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















